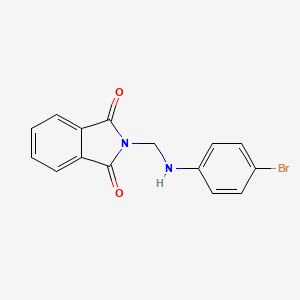

2-(((4-ブロモフェニル)アミノ)メチル)イソインドリン-1,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

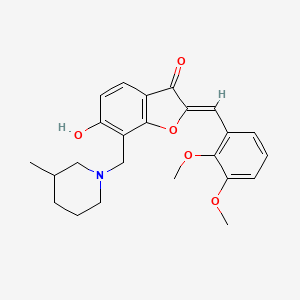

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione is a synthetic organic compound belonging to the class of isoindoline-1,3-dione derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: Exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

作用機序

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including mood, reward, addiction, and fine motor control.

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of thedopamine receptor D2 . This interaction could potentially modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Pharmacokinetics

Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in the context of neurodegenerative disorders.

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, stability, and efficacy of these compounds.

生化学分析

Biochemical Properties

The biochemical properties of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione are largely related to its interactions with various biomolecules. For instance, it has been found to interact with the human dopamine receptor D2 . This interaction suggests that 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione could potentially influence biochemical reactions involving this receptor.

Cellular Effects

In terms of cellular effects, 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione has been found to induce apoptosis and necrosis in Raji cells . This suggests that this compound could potentially influence cell function and various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione is thought to involve binding interactions with biomolecules and changes in gene expression. For instance, it has been suggested that this compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

Temporal Effects in Laboratory Settings

It is known that this compound can revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Dosage Effects in Animal Models

While specific dosage effects of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione in animal models have not been reported, it is known that this compound exhibits anticonvulsant activity at certain doses .

Metabolic Pathways

It is known that isoindolines can modulate ion currents, particularly those activated by voltage .

Transport and Distribution

Given its interactions with the dopamine receptor D2, it is likely that this compound may be transported and distributed in a manner similar to other ligands of this receptor .

Subcellular Localization

Given its interactions with the dopamine receptor D2, it is likely that this compound may be localized in areas of the cell where this receptor is present .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 4-bromoaniline, followed by cyclization. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, under reflux conditions . The reaction can be catalyzed by acidic or basic catalysts to improve the yield and reaction rate.

Industrial Production Methods

In an industrial setting, the production of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

化学反応の分析

Types of Reactions

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Uniqueness

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione is unique due to the presence of the 4-bromophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other isoindoline-1,3-dione derivatives, which may have different substituents and, consequently, different activities and applications .

特性

IUPAC Name |

2-[(4-bromoanilino)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZOFRLCUPRPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B2370294.png)

![Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride](/img/structure/B2370297.png)

![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)

![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)

![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)